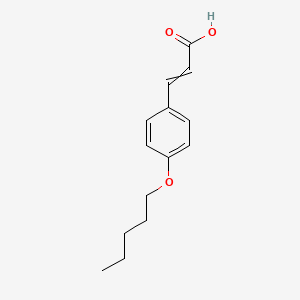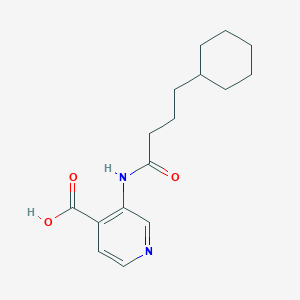
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amide linkage to a cyclohexylbutanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-aminopyridine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide linkage.
Carboxylation: The resulting amide is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to introduce the carboxylic acid group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting pyridine-binding proteins.
Materials Science: The compound can be used in the synthesis of functional materials, such as catalysts or ligands for metal complexes.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds with active site residues, while the cyclohexylbutanoyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Known for its role in metal chelation and biological activity.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Uniqueness
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylbutanoyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to other pyridinecarboxylic acids.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
3-(4-cyclohexylbutanoylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c19-15(8-4-7-12-5-2-1-3-6-12)18-14-11-17-10-9-13(14)16(20)21/h9-12H,1-8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
AVPJSWNKDUAYBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)NC2=C(C=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)
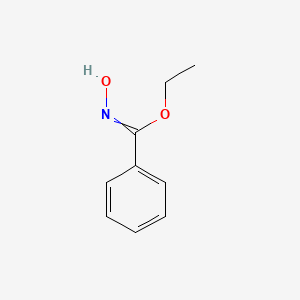
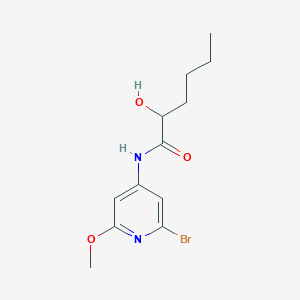
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
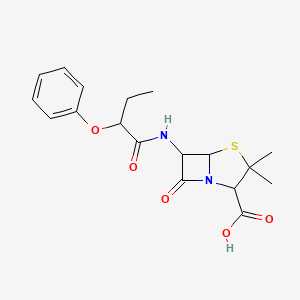
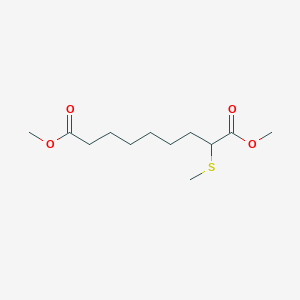

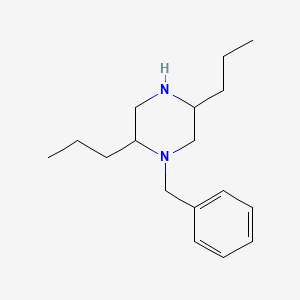
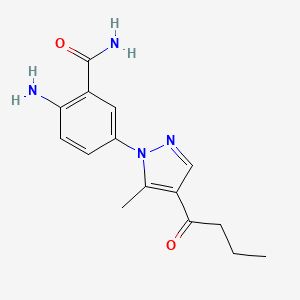

![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
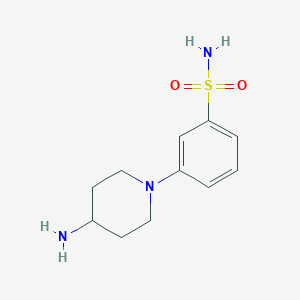
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
